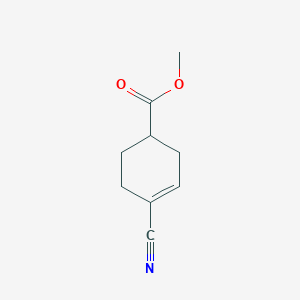
Methyl 4-cyanocyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyanocyclohex-3-ene-1-carboxylate: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of cyclohexene, featuring a cyano group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-cyanocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a cyano group donor and a carboxylate ester precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-cyanocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Methyl 4-cyanocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-cyanocyclohex-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.
Comparaison Avec Des Composés Similaires
- Methyl 4-methylcyclohex-3-ene-1-carboxylate
- Methyl 4-ethoxycyclohex-3-ene-1-carboxylate
- Methyl 4-methoxyphenylcyclohex-3-ene-1-carboxylate
Comparison: Methyl 4-cyanocyclohex-3-ene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to its analogs. The cyano group can engage in a wider range of chemical reactions, making this compound more versatile in synthetic applications.
Propriétés
Numéro CAS |
20594-59-6 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
methyl 4-cyanocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2,8H,3-5H2,1H3 |
Clé InChI |
NNRWOMUMOQAUAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(=CC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















